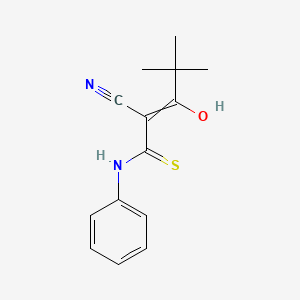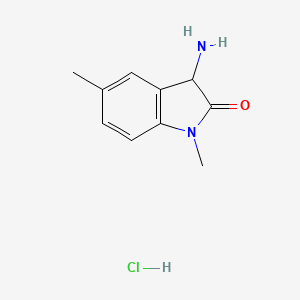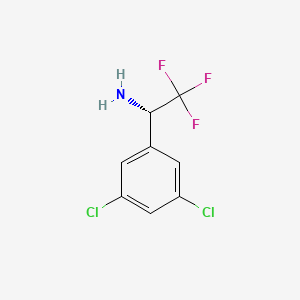
(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine is a chemical compound characterized by the presence of dichlorophenyl and trifluoroethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3,5-dichlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygenated compounds, while reduction may produce amines or other reduced forms of the original compound .
Scientific Research Applications
(1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1S)-1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethylamine include:
- (1S)-1-(3,5-Dichlorophenyl)prop-2-enylamine
- 1-(3,5-Dichlorophenyl)-4,4,5,6,6,6-hexafluorohexane-1,3-dione
Uniqueness
This uniqueness makes it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C8H6Cl2F3N |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
LMPAYUBQCZTOPN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15048203.png)
![(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048207.png)
![(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048212.png)
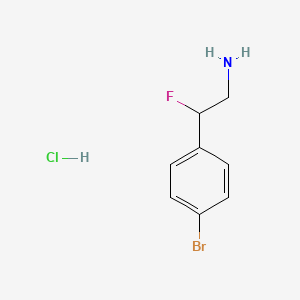
![(3R)-3-amino-3-[3-methoxy-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048222.png)
![Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B15048240.png)
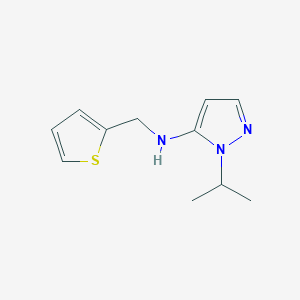
![7-Phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15048253.png)
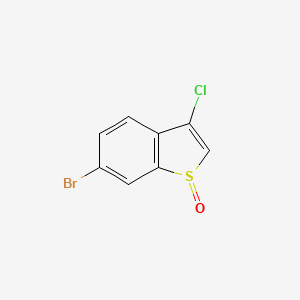
![3-methoxy-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15048262.png)
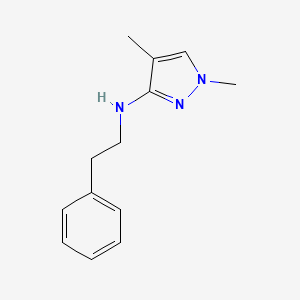
![2-chloro-5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B15048277.png)
